4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is a compound with the molecular formula C11H13N5O5. It is known for its unique chemical structure, which combines a pyrimidinone ring with a nitrofuran moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-1H-pyrimidin-2-one with 5-nitrofuran-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield different oxidized products, while reduction of the nitro group may result in the formation of an amine derivative .
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-dimethyl-1H-pyrimidin-2-one
- 5-nitrofuran-2-carbohydrazide
- Other pyrimidinone and nitrofuran derivatives
Uniqueness
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6313-74-2 |
---|---|
Molekularformel |
C11H13N5O5 |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C6H8N2O.C5H5N3O4/c1-4-3-5(2)8-6(9)7-4;6-7-5(9)3-1-2-4(12-3)8(10)11/h3H,1-2H3,(H,7,8,9);1-2H,6H2,(H,7,9) |
InChI-Schlüssel |
KCHGICTVFHAUED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)N1)C.C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.